BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Quality
Control Assays for FT001 Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FT001

Cat. No.: B607558

Product: FT001 - An autologous CAR-T cell therapy targeting CD19 for the treatment of
relapsed or refractory B-cell acute lymphoblastic leukemia (B-ALL).

Audience: Researchers, scientists, and drug development professionals.

Introduction: The robust manufacturing of FT001, a promising CAR-T cell therapy, necessitates
a comprehensive quality control (QC) strategy to ensure the identity, purity, potency, safety, and
stability of the final product.[1][2][3] This document provides detailed application notes and
protocols for the critical QC assays employed during the manufacturing of FT001. These
assays are essential for lot release and to guarantee that each patient receives a safe and
effective treatment.[4][5]

Identity Assays

Identity testing confirms that the manufactured cell product is FT001 and distinguishes it from
other products.[6][7] For FT001, this involves confirming the presence of the CAR construct
and the T-cell phenotype.

CAR-T Cell Identification by Flow Cytometry

Application Note: This assay identifies and quantifies the percentage of T cells expressing the
CD19-specific chimeric antigen receptor (CAR) on their surface.

Protocol:
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e Cell Preparation:

o Thaw a cryopreserved vial of the final FT001 product.

o Wash the cells with FACS buffer (PBS + 2% FBS).

o Resuspend the cells to a concentration of 1x10"6 cells/mL.
e Staining:

o Incubate 1x1075 cells with a fluorescently labeled anti-CD19 CAR antibody and antibodies
against T-cell markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

o Include unstained and single-color controls for compensation.
o Data Acquisition:

o Acquire data on a validated flow cytometer.

o Collect a minimum of 50,000 events in the live-cell gate.
e Data Analysis:

o Gate on live, single cells.

o Identify the T-cell population (CD3+).

o Within the T-cell population, quantify the percentage of cells positive for the CAR
construct.

Data Presentation:

Parameter Specification
CAR+ T-cells (%) = 60%
CD3+ T-cells (%) >90%
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Vector Copy Number (VCN) by ddPCR

Application Note: This assay determines the average number of CAR transgene copies per
cell, which is a critical parameter for both safety and efficacy.[8] Droplet Digital PCR (ddPCR)
provides a highly precise and absolute quantification of the VCN.[8]

Protocol:

Genomic DNA Extraction:
o Extract genomic DNA from a known number of FT001 cells using a validated kit.

o Quantify the DNA concentration and assess its purity.

ddPCR Reaction Setup:

o Prepare a reaction mix containing primers and probes specific for the CAR transgene and
a reference gene (e.g., RNase P).

o Add the extracted genomic DNA to the reaction mix.

Droplet Generation and PCR:

o Generate droplets using a droplet generator.

o Perform PCR amplification to the endpoint.

Data Acquisition and Analysis:

o Read the droplets on a droplet reader to count positive and negative droplets for both the
CAR transgene and the reference gene.

o Calculate the VCN using the following formula: VCN = (Copies of CAR transgene / Copies
of reference gene) x 2 (for a diploid genome).

Data Presentation:
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Parameter Specification
Vector Copy Number (VCN) 1 - 5 copies/cell
Purity Assays

Purity assays ensure that the final product is free from contaminating cell types and process-
related impurities.[9][10]

Residual B-Cell Quantification by Flow Cytometry

Application Note: This assay quantifies the percentage of residual B-cells (CD19+) in the final
product, which should be minimal as they are the target of the therapy.

Protocol:
o Cell Preparation and Staining:

o Follow the same cell preparation steps as in section 1.1.

o Stain cells with fluorescently labeled antibodies against CD19 and a T-cell marker (CD3).
o Data Acquisition and Analysis:

o Acquire and analyze the data as described in section 1.1.

o Quantify the percentage of CD19+ cells within the total live cell population.

Data Presentation:

Parameter Specification

Residual CD19+ B-cells (%) <1%

Residual Host Cell DNA Quantification by qPCR

Application Note: This assay measures the amount of residual DNA from the host cells used for
viral vector production (e.g., HEK293 cells).[8][9]
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Protocol:
o DNA Extraction: Extract DNA from the final FT001 product.

e (PCR Reaction: Perform qPCR using primers and a probe specific for a HEK293-specific
gene.

o Quantification: Quantify the amount of residual DNA against a standard curve of known
HEK293 DNA concentrations.

Data Presentation:

Parameter Specification
Residual Host Cell DNA < 10 ng/dose
Potency Assays

Potency assays are crucial for demonstrating the biological activity and therapeutic potential of
the FT001 product.[11][12][13] These assays should reflect the product's mechanism of action
(MOA).[14]

Cytotoxicity Assay

Application Note: This assay measures the ability of FT001 to kill CD19-expressing target cells,
which is its primary MOA.

Protocol:

o Cell Preparation:
o Prepare FT001 effector cells and CD19+ target cells (e.g., NALM-6 cell line).
o Label the target cells with a viability dye or a release agent (e.g., Calcein-AM).

e Co-culture:
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o Co-culture the effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1,
5:1, 1:1).

o Include target cells alone as a negative control.

o Incubate for 4-24 hours.

o Data Acquisition:

o Measure target cell lysis by flow cytometry (detecting dead target cells) or by measuring
the release of the labeling agent.

e Data Analysis:
o Calculate the percentage of specific lysis for each E:T ratio.

Data Presentation:

E:T Ratio Specification (% Specific Lysis)
10:1 > 50%
5:1 > 30%

Cytokine Release Assay (ELISA)

Application Note: This assay measures the release of key cytokines, such as Interferon-gamma
(IFN-y) and Interleukin-2 (IL-2), upon stimulation of FT001 with target cells. Cytokine release is
a key aspect of the anti-tumor immune response.

Protocol:

e Co-culture:
o Set up a co-culture of FT001 and CD19+ target cells as described in section 3.1.
o Incubate for 24 hours.

e Supernatant Collection:
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o Centrifuge the co-culture plate and collect the supernatant.

o ELISA:

o Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify
the concentration of IFN-y and IL-2 using specific antibody pairs.

Data Presentation:

Cytokine Specification (pg/mL)
IFN-y = 2000
IL-2 =500

Safety Assays

Safety testing is paramount to ensure the product is free from microbial contamination.[15][16]

Sterility Testing

Application Note: This assay ensures the absence of bacterial and fungal contaminants in the
final product.[15] Due to the short shelf-life of FT001, rapid methods are preferred.[7][16]

Protocol (Rapid Microbial Detection):

« Inoculation: Inoculate the final product into aerobic and anaerobic culture bottles of an
automated microbial detection system (e.g., BacT/ALERT).[17]

 Incubation and Monitoring: Incubate the bottles in the system, which continuously monitors
for microbial growth by detecting CO2 production.

e Result: A negative result after a specified incubation period (e.g., 7 days) confirms sterility. A
preliminary negative result at 48-72 hours can be used for product release at risk, with the
full incubation continuing.[7]

Data Presentation:
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Parameter Specification

Sterility (Bacteria and Fungi) No growth detected

Mycoplasma Testing

Application Note: This assay detects the presence of Mycoplasma, a common contaminant in
cell cultures that is not detectable by standard sterility tests.[15] Rapid PCR-based methods are
recommended.[18]

Protocol (QPCR-based):

Sample Preparation: Collect a sample of the final product.

DNA Extraction: Extract DNA from the sample.

gPCR: Perform gqPCR using primers and probes specific for Mycoplasma DNA.

Result: The absence of amplification indicates the absence of Mycoplasma contamination.
[18]

Data Presentation:

Parameter Specification

Mycoplasma Not Detected

Endotoxin Testing

Application Note: This assay quantifies the level of endotoxins, which are pyrogenic substances
from the cell walls of Gram-negative bacteria.

Protocol (Limulus Amebocyte Lysate - LAL - Assay):
o Sample Preparation: Prepare a dilution of the final product.

o LAL Assay: Perform a kinetic chromogenic LAL assay according to the manufacturer's
instructions.
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» Quantification: Measure the colorimetric change over time and quantify the endotoxin level
against a standard curve.

Data Presentation:

Parameter Specification
Endotoxin < 5.0 EU/kg body weight
Stability Assays

Stability testing ensures that FT001 maintains its critical quality attributes throughout its shelf
life.[19]

Application Note: A stability program is established to monitor the identity, purity, potency, and
safety of FT001 under its intended storage conditions (cryopreservation in vapor-phase liquid
nitrogen).[19]

Protocol:

e Storage: Store vials of the final product at < -150°C.

o Testing Timepoints: Test the product at specified time points (e.g., 0, 3, 6, 12, 18, 24
months).[19]

o Assays: At each timepoint, perform a panel of stability-indicating assays, including:

[¢]

Viability (by Trypan Blue exclusion or flow cytometry)

[e]

CAR+ T-cell percentage (Flow Cytometry)

o

Cytotoxicity Assay

[¢]

Sterility (at the end of the study)

Data Presentation:
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Specific Lysis (%)

Timepoint Viability (%) CAR+ T-cells (%)

(10:1 E:T)
0 > 80% > 60% > 50%
3 Months Report Value Report Value Report Value
6 Months Report Value Report Value Report Value
12 Months Report Value Report Value Report Value
24 Months >70% >50% > 40%
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Caption: FT001 CAR-T cell activation and tumor cell killing pathway.
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Quality Control Testing Workflow for FT001
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Caption: Overview of the quality control workflow for FT001 manufacturing.

Logical Relationship of QC Attributes
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Caption: Interrelationship of critical quality attributes for FT001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Developing assays to address identity, potency, purity and safety: cell characterization in
cell therapy process development - PubMed [pubmed.ncbi.nim.nih.gov]

e 2.researchgate.net [researchgate.net]

« 3. Analytical considerations for cellular therapy manufacturing [insights.bio]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b607558?utm_src=pdf-body-img
https://www.benchchem.com/product/b607558?utm_src=pdf-body
https://www.benchchem.com/product/b607558?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22168500/
https://pubmed.ncbi.nlm.nih.gov/22168500/
https://www.researchgate.net/publication/51877414_Developing_assays_to_address_identity_potency_purity_and_safety_Cell_characterization_in_cell_therapy_process_development
https://www.insights.bio/cell-and-gene-therapy-insights/journal/article/448/Analytical-considerations-for-cellular-therapy-manufacturing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. Quality assessment of cellular therapies: the emerging role of molecular assays - PMC
[pmc.ncbi.nlm.nih.gov]

5. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future
Trends [cellandgene.com]

6. Working Group Spotlight: Methods and Processes for Assessing Cell Identity — Standards
Coordinating Body [standardscoordinatingbody.org]

7. fda.gov [fda.gov]
8. Cell Therapy Manufacturing and Quality Control | Bio-Rad [bio-rad.com]

9. Optimizing Purity, Safety, and Efficiency for Cell Therapy Manufacturing - Life in the Lab
[thermofisher.com]

10. researchgate.net [researchgate.net]

11. Potency assays and biomarkers for cell-based advanced therapy medicinal products -
PMC [pmc.ncbi.nlm.nih.gov]

12. slingshotbio.com [slingshotbio.com]

13. Why is a potency assay important for cell and gene therapy products? - SSI Strategy
[ssistrategy.com]

14. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene
Therapy Products — BEBPA [bebpa.org]

15. clean-cells.com [clean-cells.com]

16. Cell and Gene Therapy production with Smart Quality Testing [rapidmicrobiology.com]
17. celltherapies.com [celltherapies.com]

18. Rapid PCR-Based Sterility Testing in Cell Therapy Manufacturing [neopharmlabs.com]
19. atlantisbioscience.com [atlantisbioscience.com]

To cite this document: BenchChem. [Application Notes and Protocols: Quality Control Assays
for FTO01 Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607558#quality-control-assays-for-ft001-
manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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